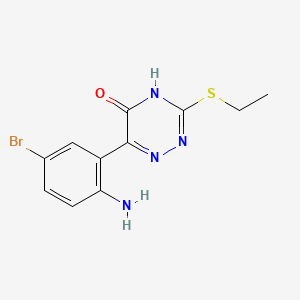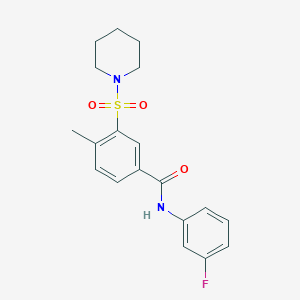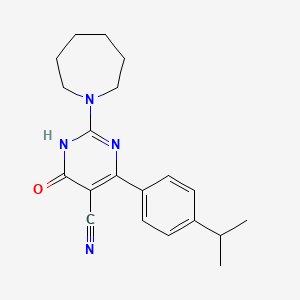![molecular formula C19H32N2O3 B6117932 2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6117932.png)
2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol, also known as GBR 12909, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of addiction and depression.
Applications De Recherche Scientifique
2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol 12909 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a key role in reward and motivation. This property makes this compound 12909 a potential candidate for the treatment of addiction, particularly cocaine addiction. Studies have also shown that this compound 12909 has antidepressant properties, making it a potential candidate for the treatment of depression.
Mécanisme D'action
2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol 12909 works by selectively inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward and motivation. When dopamine is released in the brain, it binds to dopamine receptors, causing a feeling of pleasure and reward. After dopamine has been released, it is taken back up into the presynaptic neuron through a process called reuptake. This compound 12909 works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can lead to feelings of pleasure and reward.
Biochemical and Physiological Effects
This compound 12909 has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound 12909 increases dopamine levels in the brain, leading to feelings of pleasure and reward. It has also been shown to increase locomotor activity in animals. In addition, this compound 12909 has been shown to have antidepressant properties, possibly through its effects on dopamine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol 12909 in lab experiments is its selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using this compound 12909 is its potential for abuse. This compound 12909 is a potent dopamine reuptake inhibitor, and its abuse potential must be taken into account when using it in lab experiments.
Orientations Futures
There are a number of future directions for research on 2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol 12909. One area of research is the potential use of this compound 12909 in the treatment of addiction. Studies have shown that this compound 12909 has potential as a treatment for cocaine addiction, and further research is needed to determine its efficacy in treating other types of addiction. Another area of research is the potential use of this compound 12909 in the treatment of depression. Studies have shown that this compound 12909 has antidepressant properties, and further research is needed to determine its efficacy in treating depression. Finally, further research is needed to determine the long-term effects of this compound 12909 on the brain and the potential for abuse.
Méthodes De Synthèse
2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol 12909 is synthesized through a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with isobutylamine to form 4-(3,4-dimethoxybenzyl)-1-isobutylpiperazine. This intermediate is then reacted with ethylene oxide to form this compound. The final product is purified through recrystallization and chromatography.
Propriétés
IUPAC Name |
2-[4-[(3,4-dimethoxyphenyl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-15(2)12-21-9-8-20(14-17(21)7-10-22)13-16-5-6-18(23-3)19(11-16)24-4/h5-6,11,15,17,22H,7-10,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNBFNFTYLPPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-methoxybenzamide](/img/structure/B6117863.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B6117873.png)
![5-{2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6117881.png)
![7-cyclopropyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6117888.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6117909.png)
![N-({1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6117918.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(5-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117922.png)
![[5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6117926.png)
![N-(3-methoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117938.png)
![4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B6117944.png)

